molecular formula C13H16O3 B14473676 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate CAS No. 66857-06-5

2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate

Cat. No.: B14473676
CAS No.: 66857-06-5
M. Wt: 220.26 g/mol
InChI Key: YGSTZLLYCFVSQA-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is an organic compound with a unique structure that includes two cyclopentene rings connected by a carbonyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields . Another method involves the acetylation of 4-hydroxy-2-cyclopentenone to obtain the racemic 4-oxocyclopent-2-en-1-yl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of thionyl chloride and anhydrous ethanol in a controlled environment can facilitate the production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate involves its interaction with various molecular targets and pathways. The compound’s carbonyl and acetate groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is unique due to its dual cyclopentene rings and the presence of both a carbonyl and an acetate group

Properties

CAS No.

66857-06-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[2-(cyclopent-2-ene-1-carbonyl)cyclopenten-1-yl] acetate

InChI

InChI=1S/C13H16O3/c1-9(14)16-12-8-4-7-11(12)13(15)10-5-2-3-6-10/h2,5,10H,3-4,6-8H2,1H3

InChI Key

YGSTZLLYCFVSQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(CCC1)C(=O)C2CCC=C2

Origin of Product

United States

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